

# Spectroscopic Validation of 4-tert-Butylphenylacetic Acid: A Comparative Analysis

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## Compound of Interest

Compound Name: **4-tert-Butylphenylacetic acid**

Cat. No.: **B181309**

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For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative spectroscopic analysis of **4-tert-Butylphenylacetic acid** against structurally related alternatives, Phenylacetic acid and 4-Methoxyphenylacetic acid. The following sections detail the experimental protocols and present key spectroscopic data to aid in the validation of its molecular structure.

## Comparative Spectroscopic Data

The structural integrity of **4-tert-Butylphenylacetic acid** is definitively established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below offers a quantitative comparison with Phenylacetic acid and 4-Methoxyphenylacetic acid, highlighting the unique spectral signatures of the tert-butyl group.

## <sup>1</sup>H NMR Spectroscopy Data

Proton NMR (<sup>1</sup>H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. The following table summarizes the chemical shifts ( $\delta$ ) for **4-tert-Butylphenylacetic acid** and its comparators.

Compound	Functional Group	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
4-tert- Butylphenylacetic acid	-C(CH <sub>3</sub> ) <sub>3</sub>	1.32	s	9H
-CH <sub>2</sub> -	3.60	s	2H	
Aromatic-H	7.22	d, J = 8.2 Hz	2H	
Aromatic-H	7.35	d, J = 8.2 Hz	2H	
-COOH	8.48	s	1H	
Phenylacetic acid	-CH <sub>2</sub> -	3.64	s	2H
Aromatic-H	7.24-7.36	m	5H	
4- Methoxyphenylacetic acid	-CH <sub>2</sub> -	3.60	s	2H
-OCH <sub>3</sub>	3.81	s	3H	
Aromatic-H	6.87-6.89	m	2H	
Aromatic-H	7.20-7.22	m	2H	

s = singlet, d = doublet, m = multiplet, J = coupling constant in Hertz.

## <sup>13</sup>C NMR Spectroscopy Data

Carbon-13 NMR (<sup>13</sup>C NMR) is used to determine the types of carbon atoms in a molecule. The table below presents the <sup>13</sup>C chemical shifts for the three compounds.

Compound	Carbon Atom	Chemical Shift ( $\delta$ ) ppm
4-tert-Butylphenylacetic acid	$-\text{C}(\text{CH}_3)_3$	31.49 (3C)
	$-\text{C}(\text{CH}_3)_3$	34.62
	$-\text{CH}_2-$	40.84
Aromatic C-H		125.70 (2C)
Aromatic C-H		129.16 (2C)
Aromatic C-C		130.57
Aromatic C-C		150.29
-COOH		177.92
Phenylacetic acid[1]	$-\text{CH}_2-$	41.01[1]
Aromatic C-H		127.33[1]
Aromatic C-H		128.61[1]
Aromatic C-H		129.34[1]
Aromatic C-C		133.18[1]
-COOH		177.88[1]
4-Methoxyphenylacetic acid	$-\text{CH}_2-$	40.09
	$-\text{OCH}_3$	55.23
Aromatic C-H		114.04
Aromatic C-C		125.34
Aromatic C-H		130.37
Aromatic C-C		158.81
-COOH		177.75

# Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Key vibrational frequencies and mass spectral data are summarized below.

Technique	4-tert- Butylphenylacetic acid	Phenylacetic acid	4- Methoxyphenylacet ic acid
IR (cm <sup>-1</sup> )	~1700 (C=O stretch), ~2500-3300 (O-H stretch), ~2960 (C-H stretch)	~1700 (C=O stretch), ~2500-3300 (O-H stretch), ~3030 (C-H aromatic stretch)	~1700 (C=O stretch), ~2500-3300 (O-H stretch), ~1250 (C-O stretch)
MS (m/z)	192.1150 (M <sup>+</sup> ), 177 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 131 ([M- COOH] <sup>+</sup> )	136.0524 (M <sup>+</sup> ), 91 ([M-COOH] <sup>+</sup> )	166.0629 (M <sup>+</sup> ), 121 ([M-COOH] <sup>+</sup> )

## Experimental Protocols

Standard protocols for the spectroscopic analyses are provided below.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: A sample of 5-10 mg of the analyte was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard ( $\delta$  = 0.00 ppm).
- Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
- <sup>1</sup>H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed to obtain the final spectrum.
- <sup>13</sup>C NMR Acquisition: Carbon spectra were acquired with proton decoupling using a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

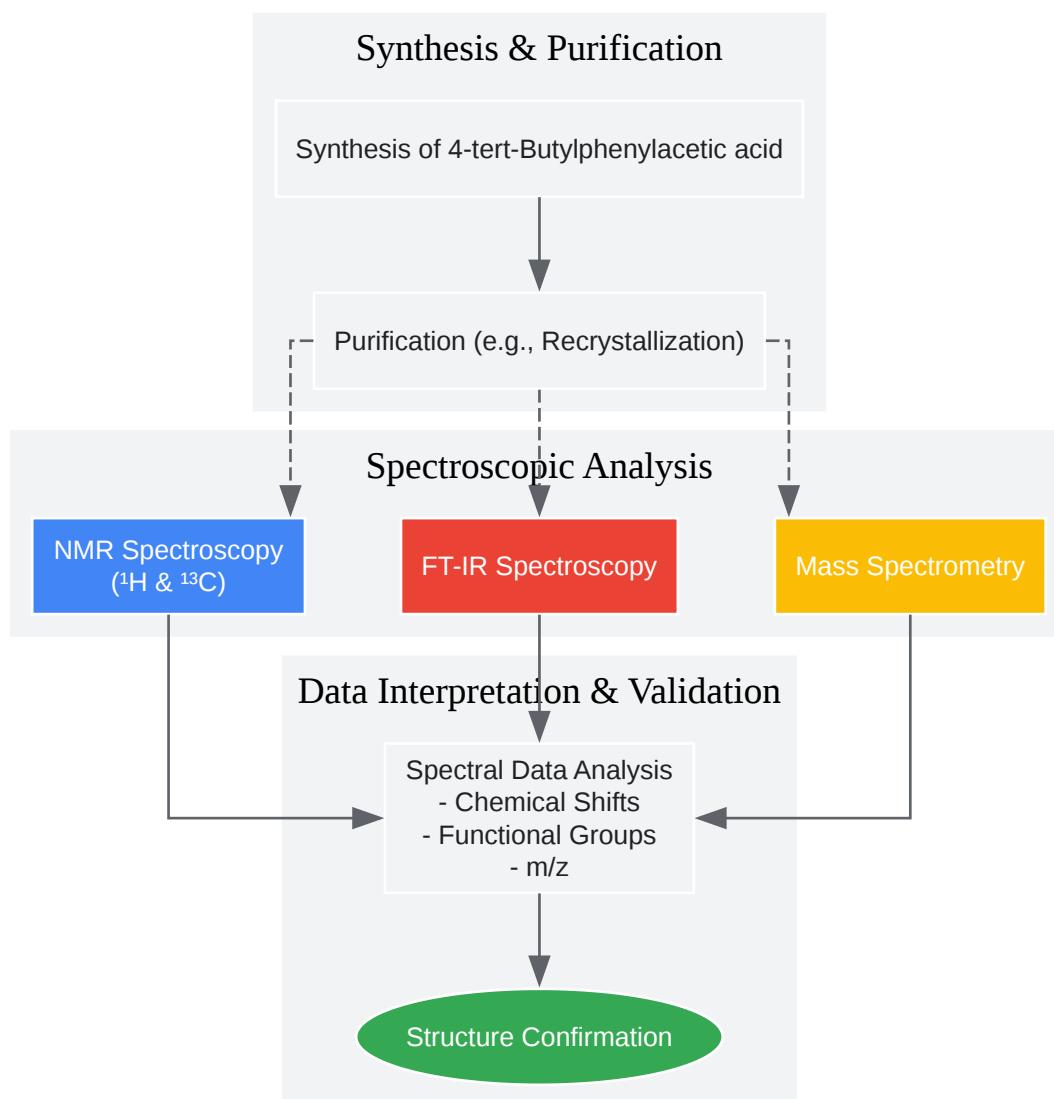
- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- Data Acquisition: The spectrum was recorded from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
- Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500. The resulting spectrum provides the molecular ion peak and characteristic fragmentation pattern.

## Workflow for Spectroscopic Validation

The logical flow for the structural validation of **4-tert-Butylphenylacetic acid** using spectroscopic methods is illustrated in the diagram below.



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Caption: Workflow for the synthesis, purification, and spectroscopic validation of **4-tert-Butylphenylacetic acid**.

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## References

- 1. rsc.org [rsc.org]
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